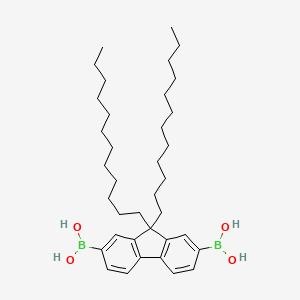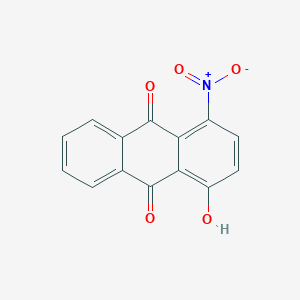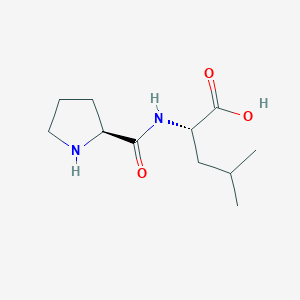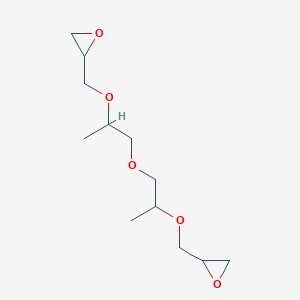
Dipropylene glycol diglycidyl ether
Descripción general
Descripción
Dipropylene glycol diglycidyl ether is an organic chemical compound . It is used as a reactive diluent for epoxy resin . Other uses include treating textiles and stabilizing chlorinated organic compounds .
Synthesis Analysis
Dipropylene glycol diglycidyl ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin . The next step is dehydrochlorination with sodium hydroxide, forming the diglycidyl ether .Molecular Structure Analysis
The molecular structure of Dipropylene glycol diglycidyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 18 non-H bonds, 10 rotatable bonds, 2 three-membered rings, 5 ethers (aliphatic), and 2 Oxiranes .Chemical Reactions Analysis
Dipropylene glycol diglycidyl ether undergoes many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group . It is used as a modifier for epoxy resins as a reactive diluent and flexibilizer .Physical And Chemical Properties Analysis
Dipropylene glycol diglycidyl ether is a colorless liquid with a mild, ether-like odor . It has a molecular weight of 148.2, a boiling point of 408°F, a freezing point of -112°F, and is miscible with water .Aplicaciones Científicas De Investigación
Epoxy Methacrylate Resin Synthesis
Dipropylene glycol diglycidyl ether is used in the synthesis of difunctional epoxy methacrylate resins . These resins contain at least one epoxy and one methacrylate group, synthesized through an addition reaction between epoxy-terminated diglycidyl ethers and methacrylic acid . The resulting compound has one epoxy and one carbon–carbon pendant group, allowing for crosslinking via two distinct mechanisms: cationic polymerization or free-radical polymerization .
Coatings Preparation
The synthesized epoxy methacrylate pre-polymers are used in formulating photocurable coating compositions . The photopolymerization behavior and properties of cured coatings are explored regarding some structural factors and parameters .
Reinforcement of Protein-Based Composite Films
Dipropylene glycol diglycidyl ether is used in the production of a novel biodegradable protein-based material . This material consists of natural polymer soy protein isolate, ultrasonic-modified montmorillonite, and ethylene glycol diglycidyl ether . The resulting composite films have enhanced mechanical and barrier properties .
Modifier for Epoxy Resins
Dipropylene glycol diglycidyl ether is used as a modifier for epoxy resins . It acts as a reactive diluent and flexibilizer, modifying and reducing the viscosity of epoxy resins .
Production of CASE Applications
Dipropylene glycol diglycidyl ether is used in the production of Coatings, Adhesives, Sealants, and Elastomers (CASE) applications . It produces epoxy coatings with high impact resistance .
6. Synthesis of New Liquid Crystalline Diglycidyl Ethers Dipropylene glycol diglycidyl ether is used in the synthesis of new liquid crystalline diglycidyl ethers . These ethers have been used in the formation of diol glycidyl ether bridged-cyclens, epoxy resins based on recycled poly (ethylene terephthalate) (PET), and oxalolidinones from epoxide compounds .
Safety And Hazards
Propiedades
IUPAC Name |
2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-9(14-5-11-7-16-11)3-13-4-10(2)15-6-12-8-17-12/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLPDTOWSOHLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OCC1CO1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropylene glycol diglycidyl ether | |
CAS RN |
41638-13-5 | |
| Record name | Oxirane, 2,2'-(oxybis((methyl-2,1-ethanediyl)oxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



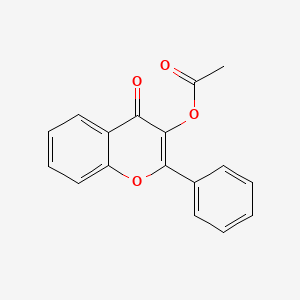



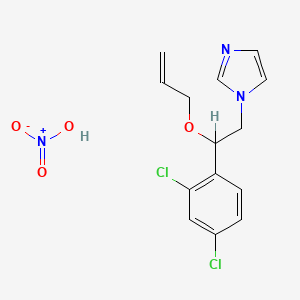

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)
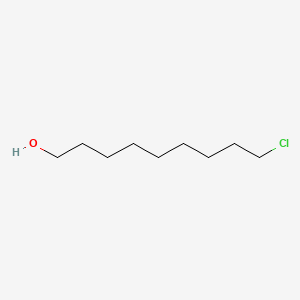

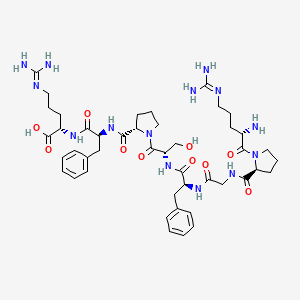
![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)
